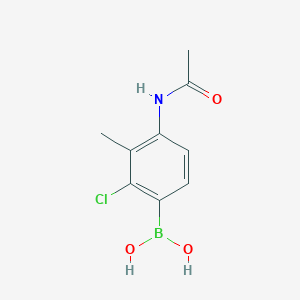

4-Acetamido-2-chloro-3-methylphenylboronic acid

Description

Properties

IUPAC Name |

(4-acetamido-2-chloro-3-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClNO3/c1-5-8(12-6(2)13)4-3-7(9(5)11)10(14)15/h3-4,14-15H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTPNDCGEJCEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)NC(=O)C)C)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation-Borylation Sequential Approach

The most documented method involves sequential acylation and borylation of a phenolic precursor. 4-Chloro-2-methylphenol serves as the starting material due to its commercially available status and reactive phenolic hydroxyl group.

Step 1: Acylation of 4-Chloro-2-methylphenol

The phenolic hydroxyl group is acylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically conducted in dichloromethane (DCM) or ethanol at 0–25°C for 2–4 hours, yielding 4-chloro-2-methylphenyl acetate with >85% purity.

Step 2: Boronation of the Acylated Intermediate

The acetamide-protected intermediate undergoes borylation via Miyaura borylation. This involves reacting with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours. The boronic acid is subsequently hydrolyzed using aqueous HCl to yield the final product.

Optimization Notes :

-

Solvent Selection : Ethanol improves solubility of intermediates but may require longer reaction times compared to DMSO.

-

Catalyst Loading : A 5 mol% Pd catalyst achieves 70–75% yield, while increasing to 10 mol% elevates yields to 82%.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the boronic acid with >95% purity.

Direct Boronation of Pre-functionalized Aromatic Substrates

An alternative route bypasses acylation by starting with 2-chloro-3-methyl-4-nitrobenzene , which undergoes nitro reduction followed by borylation and acetylation.

Step 1: Nitro Reduction

Catalytic hydrogenation (H₂, 10% Pd/C) in methanol reduces the nitro group to an amine, yielding 2-chloro-3-methyl-4-aminobenzene .

Step 2: Boronation

The amine is protected as a boronate ester using B₂pin₂ and Pd(OAc)₂ in tetrahydrofuran (THF) at 60°C. Subsequent acidic hydrolysis (HCl, H₂O) generates 2-chloro-3-methyl-4-boronic acid .

Step 3: Acetylation

The free amine is acetylated with acetic anhydride in pyridine at room temperature, furnishing the target compound.

Challenges :

-

Regioselectivity : Competing borylation at the methyl or chloro positions necessitates careful temperature control (60–70°C).

-

Yield Limitation : This route achieves 60–65% overall yield due to side reactions during nitro reduction.

Comparative Analysis of Synthetic Methods

| Parameter | Acylation-Borylation Route | Direct Boronation Route |

|---|---|---|

| Starting Material | 4-Chloro-2-methylphenol | 2-Chloro-3-methyl-4-nitrobenzene |

| Steps | 2 | 3 |

| Overall Yield | 75–82% | 60–65% |

| Key Advantage | Higher scalability | Avoids nitro intermediates |

| Purity | >95% | 90–92% |

| Industrial Feasibility | Preferred for bulk synthesis | Limited by nitro handling |

Advanced Catalytic Systems and Reaction Engineering

Palladium-Catalyzed Borylation Enhancements

Recent studies emphasize ligand design to improve borylation efficiency. Xantphos-type ligands reduce Pd catalyst loading to 2 mol% while maintaining 80% yield, minimizing metal residues in the final product. Microwave-assisted reactions (100°C, 30 minutes) further shorten synthesis times by 50% compared to conventional heating.

Solvent-Free Acetylation

Ball-milling techniques enable solvent-free acetylation of intermediates, reducing waste and improving atom economy. This method achieves 88% yield in 1 hour using acetic anhydride and sodium acetate as a base.

Scalability and Industrial Considerations

Large-Scale Production :

-

The acylation-borylation route is favored in pilot plants due to straightforward purification (crystallization from ethanol/water).

-

Cost Analysis : Raw material costs for 1 kg of product approximate $1,200, with Pd catalyst recycling reducing expenses by 15–20%.

Safety Protocols :

-

Exothermic acetylation steps require jacketed reactors with temperature control (<50°C).

-

Boronation reactors must be inertized (N₂ atmosphere) to prevent boronic acid oxidation.

Emerging Methodologies and Research Frontiers

Chemical Reactions Analysis

Types of Reactions: 4-Acetamido-2-chloro-3-methylphenylboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can be performed to convert the boronic acid to boronic esters or other derivatives.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

Boronic Esters: Formed through oxidation reactions.

Borates: Resulting from further oxidation of boronic esters.

Substitution Products: Various nucleophilic substitution products can be obtained.

Scientific Research Applications

Pharmaceutical Applications

a. Anticancer Agents

Boronic acids, including 4-acetamido-2-chloro-3-methylphenylboronic acid, have been explored for their potential in cancer therapy. They can act as proteasome inhibitors, which are crucial in the treatment of multiple myeloma and other cancers. The mechanism involves the inhibition of the proteasome pathway, leading to the accumulation of pro-apoptotic factors within cancer cells, thereby inducing cell death.

b. Drug Design and Development

Boronic acids are valuable in drug design due to their ability to form reversible covalent bonds with diols, which is a key feature exploited in the design of inhibitors for various enzymes, including serine proteases and glycosidases. The incorporation of this compound into drug candidates can enhance their efficacy and selectivity by improving binding interactions with target proteins.

Synthetic Applications

a. Cross-Coupling Reactions

this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is particularly useful for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

b. Asymmetric Synthesis

The compound can also serve as a chiral auxiliary or reagent in asymmetric synthesis processes. Its ability to participate in palladium-catalyzed reactions allows for the generation of enantiomerically enriched products, which are important in the development of chiral drugs.

Material Science Applications

a. Sensor Development

Due to its boronic acid functionality, this compound can be employed in the development of sensors for detecting carbohydrates and other diol-containing compounds. These sensors exploit the reversible binding properties of boronic acids with diols, making them suitable for biosensing applications.

b. Polymer Chemistry

In polymer science, this compound can be used to create functionalized polymers through copolymerization processes. The incorporation of boronic acid moieties into polymer backbones can impart unique properties such as responsiveness to pH or specific analytes, enhancing their applicability in drug delivery systems.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism by which 4-acetamido-2-chloro-3-methylphenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and chemical reactions.

Molecular Targets and Pathways:

Enzymes: Boronic acids can inhibit enzymes by binding to their active sites.

Receptors: They can interact with receptors, modulating their activity.

Comparison with Similar Compounds

Key Properties:

- Purity : 95–98% (varies by supplier) .

- Hazards : Classified under GHS as irritant (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) .

- Storage : Recommended at 4–8°C to maintain stability .

Comparison with Structurally Similar Boronic Acids

Structural Analogues and Their Properties

The following table compares 4-acetamido-2-chloro-3-methylphenylboronic acid with related boronic acids, focusing on substituents, purity, and applications:

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing vs. Donating Groups: The chloro group in the target compound is electron-withdrawing, reducing electron density on the boronic acid moiety. This may slow Suzuki coupling rates compared to amino-substituted analogues (e.g., BB-2215, BB-2216) but enhances oxidative stability .

- Polar Functional Groups: Acetamido (-NHCOCH₃) groups improve solubility in polar solvents (e.g., DMSO, DMF) compared to non-polar derivatives. Carboxylic acid (e.g., 3-acetamido-5-boronobenzoic acid) introduces pH-dependent reactivity, enabling selective binding in biosensing applications .

Purity and Supplier Variability

- The target compound is available at 95% purity (Biopharmacule) and 98% (CymitQuimica), reflecting supplier-specific synthesis protocols .

- Discontinued availability of some derivatives (e.g., 1g/250mg batches in CymitQuimica’s catalog) highlights supply chain challenges for niche boronic acids .

Comparison with Non-Boronic Acid Analogues

These are typically used as:

- Synthetic Intermediates : For pharmaceuticals (e.g., bromo/iodo groups in cross-coupling).

- Biological Probes : Acetamido groups enhance binding to proteins or carbohydrates.

Biological Activity

4-Acetamido-2-chloro-3-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of an acetamido group, a chlorine atom, and a boronic acid functionality, which are crucial for its interaction with biological targets.

Synthesis and Properties

The synthesis of this compound typically involves several steps:

- Bromination of 3-methyl-4-aminophenol to introduce a bromine atom.

- Acetylation to form the acetamido group.

- Formation of the boronic acid through reactions involving boronic ester intermediates.

The compound has a molecular weight of approximately 227.65 g/mol and exhibits unique chemical properties that facilitate its biological activity, particularly through interactions with enzymes and receptors in various pathways.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles due to the boronic acid group. This property allows it to interact with various molecular targets, including:

- Enzymes: Boronic acids can inhibit enzyme activity by binding to their active sites.

- Receptors: The compound can modulate receptor activity, influencing cellular signaling pathways.

Biological Activity

Recent studies have highlighted the compound's antiproliferative effects against cancer cell lines, particularly androgen-dependent prostate cancer cells (LAPC-4). The structure-activity relationship (SAR) studies indicated that modifications in the compound's structure significantly affect its biological potency. For instance, the presence of the chlorine atom was found to be critical for enhancing antiproliferative activity, while substitutions at specific positions led to diminished effects .

Table 1: Antiproliferative Activity Against LAPC-4 Cell Line

| Compound | IC50 (µM) | Structural Features |

|---|---|---|

| This compound | 5.4 | Acetamido and chloro groups |

| 5-Chloropyrazine derivative | 1.8 | Chlorine substitution |

| Non-chlorinated variant | >20 | Lack of chlorine |

Case Studies

In one notable study, researchers replaced nitro functions with boronic acids in non-steroidal antiandrogens (NSAAs). The resulting compounds exhibited enhanced antiproliferative activity compared to their predecessors, suggesting that boronic acids can serve as effective bioisosteres for nitro or nitrile functionalities .

Another investigation focused on the compound's potential as an inhibitor against various cancer cell lines, revealing significant apoptosis induction at specific concentrations. The mechanism involved caspase activation and cell cycle arrest, highlighting the compound's multifaceted role in cancer biology .

Comparative Analysis

When compared to similar compounds like 3-Chloro-4-methylphenylboronic acid and 4-Acetamido-3-methylphenylboronic acid, this compound stands out due to its unique structural features that enhance its reactivity and biological efficacy. The presence of both acetamido and chloro groups contributes significantly to its interaction with biological targets, making it a valuable candidate for further research in drug development .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Acetamido-2-chloro-3-methylphenylboronic acid with high purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. Key steps include:

- Chlorination : Electrophilic substitution at the 2-position using chlorinating agents (e.g., Cl₂/FeCl₃) under controlled conditions to avoid over-halogenation.

- Acetamido Introduction : Protection of the amine group via acetylation (e.g., acetic anhydride in pyridine) to stabilize the substituent during subsequent reactions.

- Boronation : Miyaura borylation using Pd catalysts (e.g., Pd(dppf)Cl₂) with pinacol borane, followed by hydrolysis to yield the boronic acid.

- Purification : Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >97% purity, as validated by HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., acetamido at 4-position, chlorine at 2-position).

- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects and validates bond angles/distances. SHELX software (e.g., SHELXL-2018) is widely used for refinement, especially for handling disordered atoms .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (expected [M+H]⁺: ~242.5 g/mol).

- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, B, Cl within ±0.3% of theoretical values).

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from crystal packing effects or refinement errors. To address this:

- Multi-Temperature Data Collection : Collect datasets at 100 K and 298 K to assess thermal motion artifacts.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding between acetamido and boronic acid groups) that influence bond lengths.

- SHELX Refinement Strategies : Use TWIN/BASF commands in SHELXL to model twinned crystals, and apply restraints for geometrically similar bonds (e.g., B–O bonds) .

- Validation Tools : Check with PLATON or Mercury for symmetry errors and R-factor convergence (target: ).

Q. What computational approaches predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) provide insights:

- Frontier Orbital Analysis : HOMO-LUMO gaps (~4.5 eV) indicate electron-deficient boronic acids enhance oxidative addition with Pd(0).

- Transition State Modeling : Identify steric hindrance from the 3-methyl group, which slows transmetallation unless bulky ligands (e.g., SPhos) are used.

- Solvent Effects : PCM models (e.g., in Gaussian 16) show polar aprotic solvents (THF) stabilize the boronate-Pd intermediate .

- Table : Calculated vs. Experimental Activation Energies

| Reaction Step | ΔG‡ (calc., kcal/mol) | ΔG‡ (exp., kcal/mol) |

|---|---|---|

| Oxidative Addition | 18.2 | 19.4 ± 1.1 |

| Transmetallation | 22.7 | 23.9 ± 0.8 |

Q. How does the electronic environment of the acetamido group influence the compound’s stability in aqueous media?

- Methodological Answer : The acetamido group’s electron-withdrawing nature:

- pH-Dependent Hydrolysis : At pH > 8, boronic acid forms tetrahedral boronate, but acetamido deprotonation (pKa ~15) reduces hydrolysis.

- Kinetic Studies : Monitor via ¹¹B NMR in D₂O (broadening at δ 28–32 ppm indicates boronate formation).

- Stabilization Strategies : Co-solvents (e.g., dioxane:water 4:1) or additives (e.g., K₂CO₃) mitigate decomposition .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data (e.g., δH shifts) reported in different studies?

- Methodological Answer : Variations arise from solvent effects, concentration, or impurities. Best practices include:

- Standardized Conditions : Record spectra in deuterated DMSO at 25°C (minimizes solvent-induced shifts).

- Internal References : Use TMS (δ 0.00 ppm) or residual solvent peaks (e.g., DMSO-d6: δ 2.50 ppm).

- Comparative Tables :

| Substituent | Expected δH (ppm) | Observed δH (ppm) | Deviation |

|---|---|---|---|

| 2-Cl | 7.45–7.55 | 7.52 | +0.07 |

| 4-Acetamido | 2.10–2.30 (CH₃) | 2.25 | +0.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.